molecular formula C14H4Cl4N2O B14640029 3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile CAS No. 56266-80-9

3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B14640029
CAS No.: 56266-80-9
M. Wt: 358.0 g/mol
InChI Key: ICAJEQCKRYWUNA-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the chlorination of benzene derivatives. The process may include:

    Chlorination: Benzene is chlorinated to form trichlorobenzene derivatives.

    Phenoxy Substitution:

    Dicarbonitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce less chlorinated benzene derivatives.

Scientific Research Applications

3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways

Properties

CAS No.

56266-80-9

Molecular Formula

C14H4Cl4N2O

Molecular Weight

358.0 g/mol

IUPAC Name

3,4,6-trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H4Cl4N2O/c15-7-1-3-8(4-2-7)21-14-12(17)10(6-20)9(5-19)11(16)13(14)18/h1-4H

InChI Key

ICAJEQCKRYWUNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl)Cl

Origin of Product

United States

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